7‑Fold Improvement in Galectin‑1 Binding Affinity Over the Predecessor Compound GB1490
GB1908 binds human galectin‑1 with a dissociation constant (Kd) of 57 nM, representing a 7‑fold improvement over the predecessor compound GB1490, which has a Kd of 400 nM for the same target [1][2]. This affinity gain was achieved through the introduction of polar substituents on the thiazole ring, confirmed by X‑ray crystallography showing altered hydrogen‑bond interactions within the galectin‑1 CRD [1].
| Evidence Dimension | Binding affinity for human galectin‑1 (Kd, fluorescence polarization assay) |
|---|---|
| Target Compound Data | GB1908: Kd = 57 nM (0.057 μM) |
| Comparator Or Baseline | GB1490: Kd = 400 nM (0.4 μM) |
| Quantified Difference | 7.0‑fold lower Kd (improved affinity) |
| Conditions | Recombinant human galectin‑1; competitive fluorescence polarization assay (same assay platform in both studies) |
Why This Matters
A 7‑fold improvement in target binding affinity translates directly to lower in‑vivo doses required to maintain free plasma concentrations above the Kd, reducing compound consumption and cost per experiment.
- [1] Zetterberg FR, Peterson K, Nilsson UJ, et al. Discovery of the Selective and Orally Available Galectin-1 Inhibitor GB1908 as a Potential Treatment for Lung Cancer. J Med Chem. 2024;67(11):9374-9388. doi:10.1021/acs.jmedchem.4c00485 View Source
- [2] Zetterberg FR, Peterson K, Nilsson UJ, et al. Discovery of Selective and Orally Available Galectin-1 Inhibitors. J Med Chem. 2023;66(24):16980-16990. doi:10.1021/acs.jmedchem.3c01787 View Source
